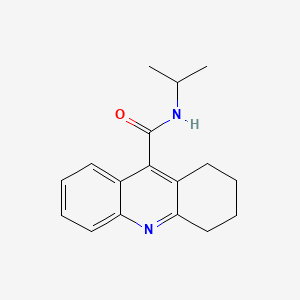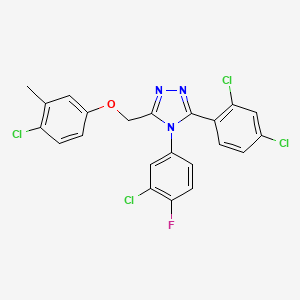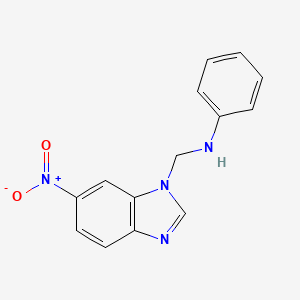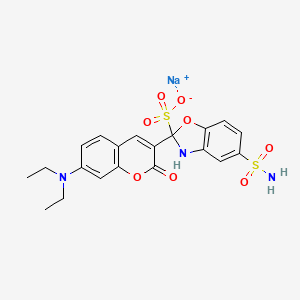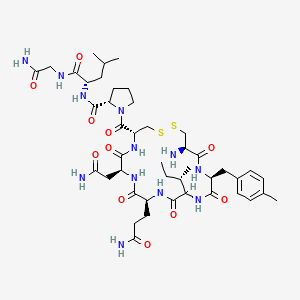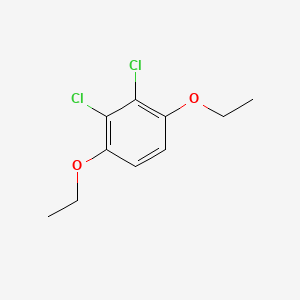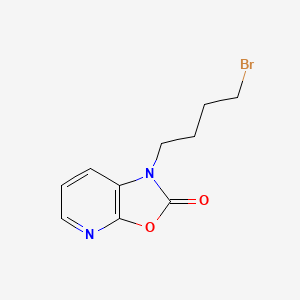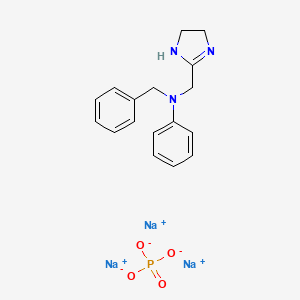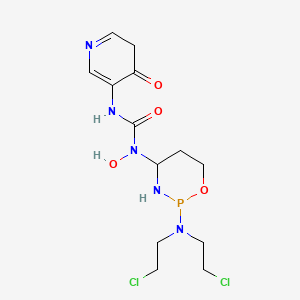
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-3-pyridinyl-, P-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Uréée, N-(2-(bis(2-chloroéthyl)amino)tétrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxyde est un composé chimique complexe qui trouve des applications significatives dans divers domaines scientifiques. Ce composé est reconnu pour sa structure unique, qui comprend un groupe urée, un groupe bis(2-chloroéthyl)amino et un cycle tétrahydro-2H-1,3,2-oxazaphosphorine.
Méthodes De Préparation
La synthèse de l’Uréée, N-(2-(bis(2-chloroéthyl)amino)tétrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxyde implique plusieurs étapes. La voie de synthèse commence généralement par la préparation de la bis(2-chloroéthyl)amine, qui est ensuite mise à réagir avec un dérivé d’urée approprié. Les conditions réactionnelles exigent souvent des températures contrôlées et l’utilisation de catalyseurs spécifiques pour garantir l’obtention du produit souhaité. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Ce composé subit différents types de réactions chimiques, notamment :
Oxydation : La présence du groupe P-oxyde le rend sensible aux réactions d’oxydation, souvent en utilisant des réactifs comme le peroxyde d’hydrogène ou d’autres agents oxydants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe bis(2-chloroéthyl)amino peut subir des réactions de substitution nucléophile, où les atomes de chlore sont remplacés par d’autres nucléophiles. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques, des températures contrôlées et des catalyseurs spécifiques.
Applications de la recherche scientifique
L’Uréée, N-(2-(bis(2-chloroéthyl)amino)tétrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxyde a un large éventail d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la préparation d’autres molécules complexes.
Biologie : La structure unique du composé lui permet d’interagir avec des molécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme par lequel ce composé exerce ses effets implique son interaction avec des cibles moléculaires telles que l’ADN et les protéines. Le groupe bis(2-chloroéthyl)amino peut former des liaisons covalentes avec des sites nucléophiles sur l’ADN, ce qui entraîne une réticulation et une perturbation de la fonction de l’ADN. Ce mécanisme est particulièrement pertinent dans son utilisation potentielle comme agent anticancéreux, où il peut inhiber la prolifération des cellules cancéreuses en interférant avec leur matériel génétique .
Comparaison Avec Des Composés Similaires
Comparé à d’autres composés similaires, l’Uréée, N-(2-(bis(2-chloroéthyl)amino)tétrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxyde se distingue par sa combinaison unique de groupes fonctionnels. Parmi les composés similaires, on peut citer :
Cyclophosphamide : Un autre composé avec un groupe bis(2-chloroéthyl)amino, utilisé comme agent anticancéreux.
Ifosfamide : Structure similaire à celle du cyclophosphamide, mais avec des propriétés pharmacocinétiques différentes.
Propriétés
Numéro CAS |
97139-29-2 |
|---|---|
Formule moléculaire |
C13H20Cl2N5O4P |
Poids moléculaire |
412.2 g/mol |
Nom IUPAC |
1-[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-oxo-3H-pyridin-5-yl)urea |
InChI |
InChI=1S/C13H20Cl2N5O4P/c14-3-6-19(7-4-15)25-18-12(2-8-24-25)20(23)13(22)17-10-9-16-5-1-11(10)21/h5,9,12,18,23H,1-4,6-8H2,(H,17,22) |
Clé InChI |
VJFWNJLLVDNYFE-UHFFFAOYSA-N |
SMILES canonique |
C1COP(NC1N(C(=O)NC2=CN=CCC2=O)O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




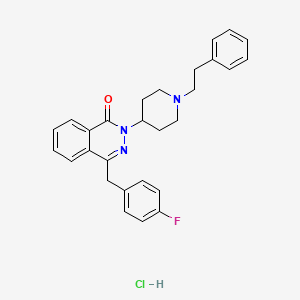
![[(3R)-5-hydroxy-3-(hydroxymethyl)pentyl] pentanoate](/img/structure/B12703165.png)
